molecular formula C4H2F8O3S B1598021 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate CAS No. 6401-00-9

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Cat. No.: B1598021
CAS No.: 6401-00-9
M. Wt: 282.11 g/mol
InChI Key: QHZUUSNAUOEJBB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is a fluorinated organic compound characterized by a pentafluoropropyl group attached to a trifluoromethanesulfonate (triflate) moiety. The compound represents a significant class of fluorinated reagents with applications in organic synthesis and chemical research. Its structure consists of a highly fluorinated propyl chain connected to a triflate group through an oxygen atom. This creates a chemical with unique properties due to its high fluorine content and the presence of the highly reactive trifluoromethanesulfonate group.

The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the "2,2,3,3,3-pentafluoropropyl" portion indicates the position of fluorine atoms on the propyl chain, while "trifluoromethanesulfonate" designates the triflate group. This nomenclature precisely describes the connectivity and substitution pattern of the molecule, providing an unambiguous structural identity.

Chemical Registry Information and Identification Numbers

The compound is cataloged in various chemical databases and registries with the following identification parameters:

Identifier Type Value
Chemical Abstracts Service (CAS) Number 6401-00-9
Molecular Formula C₄H₂F₈O₃S
Molecular Weight 282.11 g/mol
MDL Number MFCD01862006
InChI InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
InChIKey QHZUUSNAUOEJBB-UHFFFAOYSA-N
EPA Substance Registry System 3H,3H-Perfluoropropyl triflate (6401-00-9)

These identification numbers facilitate accurate referencing in scientific literature and chemical databases, ensuring proper identification across various research platforms and regulatory frameworks.

Molecular Properties and Structural Configuration

This compound exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and applications. Key physical and chemical properties are summarized in the following table:

Property Value
Physical State Liquid
Boiling Point 102-105°C at 740 mmHg
Density 1.702 g/ml at 25°C
Refractive Index 1.3012
Molecular Weight 282.11 g/mol

The molecular structure features a total of eight fluorine atoms distributed between the pentafluoropropyl group (five fluorine atoms) and the trifluoromethanesulfonate group (three fluorine atoms). This high fluorine content confers significant electronegativity to the molecule, making it an excellent leaving group in organic reactions.

The spatial arrangement of atoms shows the carbon chain of the pentafluoropropyl group linked to the triflate group through an oxygen atom. The sulfonate group contains a sulfur atom at the center, bonded to three oxygen atoms and one carbon atom of the trifluoromethyl group. This configuration contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions where the triflate group serves as an excellent leaving group.

Common Synonyms and Alternative Nomenclature

The compound is known by several synonyms and alternative names in scientific literature and commercial catalogs:

Synonym Reference
2,2,3,3,3-Pentafluoropropyl triflate
3H,3H-Perfluoropropyl triflate
2,2,3,3,3-Pentafluoroprop-1-yl triflate
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulphonate
2,2,3,3,3-Pentafluoroprop-1-yltrifluoromethanesulphonate97%
Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,3-pentafluoropropyl ester
SKL167

These alternative names reflect different naming conventions and linguistic variations across international scientific communities. The term "triflate" is commonly used as a shorthand for trifluoromethanesulfonate in practical laboratory settings, while some names emphasize specific structural features such as the position of the fluorine atoms or the ester linkage.

Historical Context and Discovery

The development of this compound is closely tied to advances in fluorine chemistry that gained momentum in the mid-20th century. While specific information about the first synthesis of this particular compound is limited in available literature, its foundation lies in the pioneering work on trifluoromethanesulfonic acid and its derivatives.

Trifluoromethanesulfonic acid (triflic acid), the parent compound from which the triflate group derives, was first synthesized in 1954 by Robert Haszeldine and Kidd through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This breakthrough laid the groundwork for the development of various triflate derivatives, including this compound.

The compound represents an important class of reagents in the evolution of fluorination chemistry. The synthesis of this compound typically involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol with trifluoromethanesulfonic anhydride under controlled conditions. This synthetic approach aligns with broader methodologies developed for creating fluorinated compounds with specific functional properties.

The increasing interest in fluorinated compounds in various applications, from pharmaceuticals to materials science, has driven the development and refinement of reagents like this compound. Its utility in introducing fluorinated groups into organic molecules highlights its significance in modern synthetic chemistry, particularly in contexts where the unique properties of fluorine substitution are desirable.

Research involving this compound continues to expand, with applications in areas such as radiosyntheses for positron emission tomography (PET) imaging, where fluorine-18 labeled compounds are valuable diagnostic tools. This represents an ongoing chapter in the historical development of fluorinated reagents and their applications in contemporary science.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUUSNAUOEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379769
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-00-9
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Core Synthetic Route

The principal synthetic method to prepare 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate involves the direct sulfonylation of 2,2,3,3,3-pentafluoropropanol with trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds as follows:

  • Reactants:

    • 2,2,3,3,3-Pentafluoropropanol (pentafluoro-1-propanol)
    • Trifluoromethanesulfonic anhydride (Tf2O)
  • Reaction Conditions:

    • Under an inert atmosphere (argon) to avoid moisture and oxidation
    • Heating at approximately 90 °C
    • Reaction time: overnight (typically 12–16 hours)
  • Reaction Mechanism:
    The hydroxyl group of pentafluoropropanol is converted into the trifluoromethanesulfonate ester by nucleophilic attack on trifluoromethanesulfonic anhydride, releasing trifluoromethanesulfonic acid as a byproduct.

  • Yield:
    High yield reported, approximately 97% after purification

  • Purification:
    Distillation under atmospheric pressure to obtain the product as a colorless oil with high purity.

Industrial Scale Production

Industrial synthesis of this compound follows the same chemical principle but is adapted for large-scale production using automated reactors and continuous flow processes. These methods ensure consistent product quality and high throughput. Continuous flow reactors provide better control over reaction temperature and mixing, improving yield and safety, especially given the reactive nature of trifluoromethanesulfonic anhydride.

Detailed Reaction Conditions and Optimization

Reaction Setup and Parameters

Parameter Details
Reactants ratio 1:1 molar ratio of pentafluoropropanol to trifluoromethanesulfonic anhydride
Atmosphere Argon (inert)
Temperature 90 °C
Reaction time Overnight (~12–16 hours)
Solvent Reaction typically neat or in minimal solvent
Purification Distillation at atmospheric pressure
Yield 97%

Analytical Data

  • [^1H NMR (200 MHz, CDCl3)](pplx://action/followup): A triplet at 4.78 ppm (J = 11.7 Hz, 2H) corresponding to the methylene protons adjacent to the trifluoromethanesulfonate group.
  • Molecular formula: C4H2F8O3S
  • Molecular weight: 282.11 g/mol

Alternative and Related Synthetic Approaches

While the direct sulfonylation of pentafluoropropanol is the main method, related fluorinated alkyl triflates can be synthesized via sulfuryl fluoride-derived reagents, as described in recent research on sulfuryl fluoride chemistry. Although these methods are more commonly applied to trifluoroethyl triflates, they provide insights into fluorinated alkyl sulfonate synthesis and may be adapted for pentafluoropropyl derivatives.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Direct sulfonylation 2,2,3,3,3-Pentafluoropropanol + Tf2O 90 °C, argon, overnight 97 Standard, high-yield, distillation purification
Industrial continuous flow Same as above, scaled up with automated reactors Controlled temperature and flow High Ensures consistent quality and safety
Sulfuryl fluoride-derived reagents (analogous) Sulfuryl diimidazole, sulfuryl fluoride, fluorinated alcohols Various, nitrogen atmosphere Variable Emerging method for related triflates, potential adaptation

Research Findings and Notes

  • The reaction is highly efficient and selective, with minimal side reactions reported under controlled conditions.
  • The trifluoromethanesulfonate group acts as an excellent leaving group, making the compound valuable in nucleophilic substitution reactions.
  • The preparation requires strict exclusion of moisture due to the high reactivity of trifluoromethanesulfonic anhydride.
  • The product is typically isolated as a colorless oil, stable under ambient conditions when stored properly.
  • Analytical techniques such as ^19F NMR are essential for yield determination and purity assessment.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an amine derivative, while reacting with an alcohol would yield an ether derivative.

Scientific Research Applications

Organic Synthesis

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate serves as a valuable reagent in organic synthesis. Its applications include:

  • Fluorination Reactions : The compound can introduce fluorinated groups into organic molecules, enhancing their stability and biological activity.
  • Nucleophilic Substitution : It acts as a sulfonate leaving group in nucleophilic substitution reactions, facilitating the formation of various fluorinated compounds.
Reaction TypeDescriptionApplications
FluorinationIntroduction of fluorine atomsSynthesis of pharmaceuticals and agrochemicals
Nucleophilic SubstitutionFormation of new carbon bondsDevelopment of fluorinated intermediates

Biological Applications

The compound's unique properties make it suitable for various biological applications:

  • Drug Development : Research indicates its potential as a building block for designing novel therapeutic agents due to its ability to modify the pharmacokinetics of drugs.
  • Enzyme Interaction Studies : It has been utilized to study enzyme mechanisms by altering substrate binding affinities.

Case Study: Enzyme Activity Modulation
Research has shown that this compound can influence the activity of specific enzymes involved in metabolic pathways. For instance:

  • Substrate Binding : Studies demonstrated that the presence of this compound could enhance or inhibit enzyme activity depending on the substrate used.

Medical Applications

The compound is being explored for various medical applications:

  • Local Anesthetic Properties : Preliminary studies suggest that it may exhibit local anesthetic effects comparable to traditional anesthetics. This is particularly relevant in pain management protocols.
ApplicationPotential BenefitsResearch Findings
Local AnestheticReduced pain sensitivityDemonstrated efficacy in animal models
Drug Delivery SystemsImproved bioavailabilityInvestigated as a solvent in drug formulations

Mechanism of Action

The mechanism by which 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate exerts its effects involves the interaction of its highly electronegative fluorine atoms with other molecules. This can lead to the formation of strong bonds and the stabilization of reactive intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is unique due to its high fluorine content and the presence of the trifluoromethanesulfonate group, which makes it highly reactive and useful in a variety of chemical reactions. Its ability to introduce fluorinated groups into organic molecules makes it a valuable reagent in synthetic chemistry.

Biological Activity

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate (CAS No. 6401-00-9) is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields such as organic synthesis and pest control. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H5_5F8_8O3_3S
  • Molecular Weight : 204.095 g/mol
  • Density : 1.32 g/mL at 25 °C
  • Boiling Point : 50 °C at 100 mm Hg
  • Melting Point : 49-50 °C

The compound features a trifluoromethanesulfonate functional group, which is recognized for its high reactivity in nucleophilic substitution reactions .

The biological activity of this compound primarily stems from its role as a potent electrophile. Its mechanism involves:

  • Nucleophilic Substitution Reactions : The triflate group serves as an excellent leaving group in SN2 reactions. This property allows it to participate in various biochemical pathways, facilitating the modification of biomolecules .

Applications in Research and Industry

  • Organic Synthesis : It is utilized in the synthesis of complex organic molecules due to its reactivity.
  • Pest Control : Research indicates its potential use as an insecticide by modulating nicotinic acetylcholine receptors .
  • Analytical Chemistry : Employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the detection of various compounds .

Study on Derivatization Techniques

A study investigated the use of pentafluoropropyl trifluoromethanesulfonate for the derivatization of amino acids in physiological samples. The results demonstrated improved sensitivity and resolution in GC-MS analysis compared to traditional methods. The derivatization process allowed for the effective separation and identification of D- and L-amino acids produced by cyanobacteria .

CompoundMethod UsedSensitivity Improvement
Amino AcidsGC-MS with Pentafluoropropyl TriflateSignificant compared to non-derivatized samples

Toxicological Assessments

Research has also focused on the toxicological profile of fluorinated compounds, including pentafluoropropyl trifluoromethanesulfonate. Studies indicate that while fluorinated compounds can exhibit low toxicity at certain concentrations, their persistence in the environment raises concerns regarding bioaccumulation and long-term ecological impacts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate, and how does its purity affect downstream applications?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using trifluoromethanesulfonic anhydride and 2,2,3,3,3-pentafluoropropanol under inert conditions. Purity (>98% by HPLC) is critical for minimizing side reactions in fluoropolymer synthesis or electrophilic fluorination. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is recommended to achieve high purity . Storage in anhydrous DMSO at 2–8°C preserves stability .
PropertyValueReference
Molecular FormulaC₄H₃F₈O₃S
Molecular Weight304.23 g/mol
Purity (HPLC)≥98%
SolubilitySoluble in DMSO, THF

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹⁹F and ¹H) to confirm fluorinated substituents and ester linkage integrity. For thermal stability, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential. The compound’s melting point (~53–54°C) and boiling point (75°C at 1 mmHg) indicate suitability for low-temperature reactions .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in RAFT polymerization for fluorinated copolymers?

  • Methodological Answer : As a fluorinated monomer, it participates in reversible addition-fragmentation chain-transfer (RAFT) polymerization due to its electron-withdrawing trifluoromethanesulfonate group, which enhances radical stability. Kinetic studies show >90% conversion when copolymerized with n-butyl acrylate, producing low-polydispersity polymers. Optimize reaction conditions at 60–70°C with azobisisobutyronitrile (AIBN) as the initiator .
Reaction ParameterOptimal ConditionReference
Temperature60–70°C
InitiatorAIBN (1 mol%)
SolventTHF or fluorinated solvents

Q. How does the compound’s fluorinated structure influence its stability under acidic or oxidative conditions?

  • Methodological Answer : The electron-deficient trifluoromethanesulfonate group confers resistance to hydrolysis but renders the compound susceptible to nucleophilic attack. Stability studies in acidic media (pH < 3) show decomposition via sulfonate ester cleavage, while oxidative conditions (e.g., H₂O₂) cause defluorination. Use inert atmospheres and aprotic solvents to mitigate degradation .

Q. What role does this compound play in hypoxia-selective drug delivery systems?

  • Methodological Answer : Analogous to EF5 (a hypoxia marker with a pentafluoropropyl group), this compound’s nitroimidazole derivatives could bind to cellular thiols under low oxygen, enabling targeted drug delivery. In vitro assays using 3D tumor spheroids validate hypoxia-dependent activation, monitored via fluorescence or LC-MS .
Hypoxia Marker PropertyObservationReference
Binding EfficiencyEnhanced in O₂ < 0.1%
Hydrolytic StabilityResists low-molecular-weight cleavage

Contradictions and Recommendations

  • Contradiction : recommends room-temperature storage, while suggests 2–8°C. Resolution: For long-term stability (>6 months), use cold storage; short-term (<1 month) room temperature is acceptable in inert conditions .
  • Synthesis Caution : Avoid aqueous workup due to hydrolysis risks; use anhydrous solvents and Schlenk techniques .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
Reactant of Route 2
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

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